molecular formula C11H15NO3 B14517553 2-(2-Methoxyethoxy)-N-phenylacetamide CAS No. 62593-50-4

2-(2-Methoxyethoxy)-N-phenylacetamide

Cat. No.: B14517553
CAS No.: 62593-50-4
M. Wt: 209.24 g/mol
InChI Key: RUMNOEDQNXCLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a 2-(2-methoxyethoxy)ethyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-N-phenylacetamide typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 2-(2-methoxyethoxy)ethylamine and phenylacetyl chloride into a reactor, along with a base to neutralize the acid by-products. The reaction mixture is then continuously stirred and maintained at the desired temperature to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of other chemicals.

    Tris(2-methoxyethoxy)(vinyl)silane: A compound used in the production of silicone-based materials and as a coupling agent in various industrial applications.

Uniqueness

2-(2-Methoxyethoxy)-N-phenylacetamide is unique due to its specific structure, which combines the properties of both the phenylacetamide and 2-(2-methoxyethoxy)ethyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

62593-50-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2-methoxyethoxy)-N-phenylacetamide

InChI

InChI=1S/C11H15NO3/c1-14-7-8-15-9-11(13)12-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)

InChI Key

RUMNOEDQNXCLGU-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.